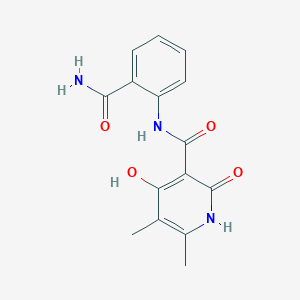
N-(2-氨基甲酰苯基)-2,4-二羟基-5,6-二甲基烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with the carbamoylphenyl structure are part of a larger class of organic compounds known as carbamates . These compounds are characterized by a carbamate group (-NHCOO-) and are often used in a variety of applications, including as pesticides, pharmaceuticals, and biodegradable plastics .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data for “N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide”, I can’t provide a detailed analysis .Chemical Reactions Analysis
Carbamates, in general, can undergo a variety of chemical reactions, including hydrolysis and reactions with nucleophiles . The exact reactions would depend on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the solubility, melting point, and boiling point can all vary widely among different carbamates .科学研究应用
癌症化学预防和治疗效果
N-(4-羟基苯基)视黄酰胺 (4-HPR) 因其在各种类型的癌症中的癌症化学预防和治疗效果而被广泛研究,包括乳腺癌、肺癌、宫颈癌和前列腺癌。其作用机制通常涉及诱导细胞凋亡(程序性细胞死亡)和抑制肿瘤发生。
乳腺癌预防:4-HPR 在预防乳腺肿瘤发展方面显示出前景。它诱导癌细胞凋亡,并已测试其在降低乳腺癌患者新原发肿瘤发生率方面的功效 (Moon 等人,1979 年;波拉德、卢克特和斯波恩,1991 年)。
神经母细胞瘤和宫颈癌:研究表明,4-HPR 可以诱导神经母细胞瘤和宫颈癌细胞凋亡,突显了其在管理和治疗这些癌症方面的潜力 (铃木等人,1999 年;奥里代特等人,1997 年)。
卵巢癌:与 4-HPR 相似的合成类视黄素芬雷汀尼对人卵巢癌异种移植瘤显示出有效性,表明其作为治疗剂的潜力 (福尔梅利和克莱里斯,1993 年)。
多种癌症的化学预防:4-HPR 的化学预防活性延伸至多种癌症类型,在动物模型中抑制致癌物诱导的癌症方面显示出显着的疗效 (Moon 和 Mehta,1989 年)。
作用机制
4-HPR 的抗癌作用的机制包括通过增强活性氧 (ROS) 的产生和改变凋亡相关蛋白的表达来诱导细胞凋亡。这些作用有助于其抑制肿瘤生长和促进癌组织中的细胞死亡的能力。
诱导细胞凋亡:4-HPR 通过增强 ROS 产生并造成 DNA 损伤来诱导恶性细胞凋亡,导致程序性细胞死亡。这种作用对其抗癌活性至关重要 (铃木等人,1999 年)。
选择性活性:研究表明,4-HPR 在诱导癌细胞凋亡方面比正常细胞更有效,表明其选择性细胞毒性有利于治疗应用 (奥里代特等人,1997 年)。
安全和危害
未来方向
属性
IUPAC Name |
N-(2-carbamoylphenyl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-7-8(2)17-14(21)11(12(7)19)15(22)18-10-6-4-3-5-9(10)13(16)20/h3-6H,1-2H3,(H2,16,20)(H,18,22)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEXZEIHTPAWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

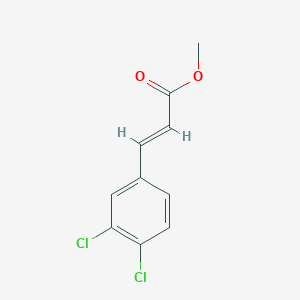

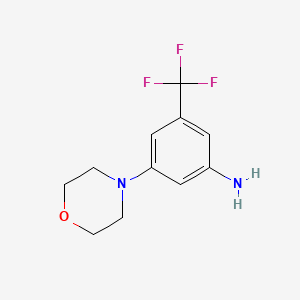
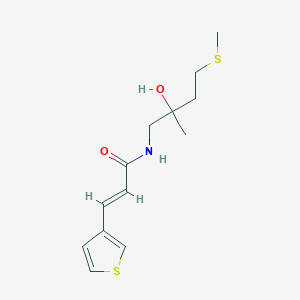
![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2823658.png)
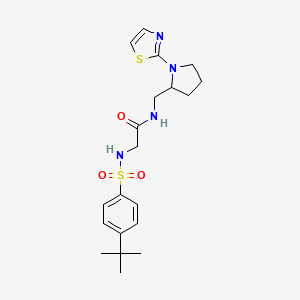
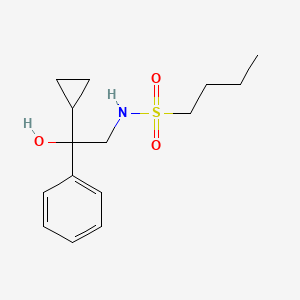
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2823662.png)
![3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2823663.png)
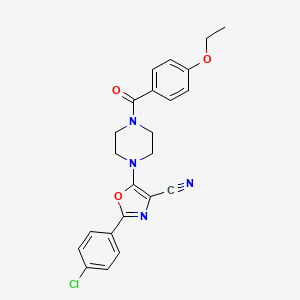
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823666.png)
![3-Methyl-N-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2823667.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2823672.png)